(7H-Benzo[c]carbazol-10-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7H-Benzo[c]carbazol-10-yl)boronic acid is a boronic acid derivative that features a benzo[c]carbazole moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Benzo[c]carbazol-10-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(7H-Benzo[c]carbazol-10-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane or hydroborate derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(7H-Benzo[c]carbazol-10-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (7H-Benzo[c]carbazol-10-yl)boronic acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a catalyst in various organic reactions, facilitating the formation of new chemical bonds. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacks the extended aromatic system of (7H-Benzo[c]carbazol-10-yl)boronic acid.
Naphthylboronic acid: Similar in structure but with a naphthalene moiety instead of a benzo[c]carbazole.
Borinic acid: A simpler boron-containing compound with different reactivity and applications.
Uniqueness
This compound is unique due to its extended aromatic system, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and organic electronic materials .
Eigenschaften
Molekularformel |
C16H12BNO2 |
---|---|
Molekulargewicht |
261.1 g/mol |
IUPAC-Name |
7H-benzo[c]carbazol-10-ylboronic acid |
InChI |
InChI=1S/C16H12BNO2/c19-17(20)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18-20H |
InChI-Schlüssel |
VHQYBIAGKOSSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC3=C2C4=CC=CC=C4C=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.